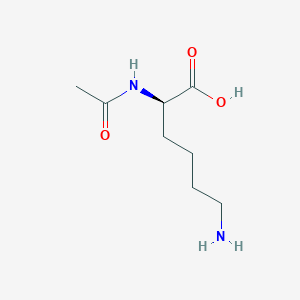

(R)-2-Acetamido-6-aminohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Acetamido-6-aminohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN2O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-Acetamido-6-aminohexanoic acid, commonly referred to as Ahx, is a derivative of the amino acid 6-aminohexanoic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O3, with a molecular weight of approximately 172.23 g/mol. Its structure features an acetamido group attached to the second carbon and an amino group on the sixth carbon of a hexanoic acid chain. This configuration contributes to its hydrophobic and flexible properties, making it suitable for various biochemical interactions.

Ahx primarily interacts with the fibrinolytic system, which is crucial for blood clot dissolution. It mimics lysine residues in fibrin, allowing it to bind to lysine binding sites (LBS) on plasminogen (Plg) and plasmin (Plm). This competitive inhibition prevents Plm/Plg from effectively binding to fibrin(ogen), thereby exerting an antifibrinolytic effect. The inhibition potency of Ahx derivatives varies significantly, with some derivatives showing enhanced activity compared to Ahx itself.

Inhibitory Potency Comparison

| Compound | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |

|---|---|---|

| EACA | 0.2 | - |

| H-EACA-NLeu-OH | <0.02 | 0.12 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |

| H-EACA-L-Phe-OH | 0.16 | - |

| H-D-Ala-Phe-Lys-EACA-NH2 | 0.02 | - |

Biological Activities and Therapeutic Applications

- Antifibrinolytic Activity : Ahx and its derivatives are primarily studied for their antifibrinolytic properties, making them potential candidates for treating conditions associated with excessive bleeding or thrombosis.

- Cytotoxic Effects : Some studies have demonstrated that certain Ahx derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and fibroblasts, particularly at higher concentrations. This suggests a potential role in cancer therapy.

- Cell Penetration Enhancer : Ahx has been incorporated into cell-penetrating peptides (CPPs) to enhance the delivery of therapeutic agents across cellular membranes. For instance, conjugates containing Ahx have shown improved internalization efficiency in various cell types.

- Topoisomerase II Inhibition : Certain derivatives have been found to inhibit topoisomerase II activity on supercoiled DNA, indicating potential applications in cancer treatment by disrupting DNA replication in cancer cells.

Study on Antifibrinolytic Activity

In a study conducted by Midura-Nowaczek et al., several Ahx derivatives were synthesized and tested for their antifibrinolytic activity. The most potent derivative, H-EACA-NLeu-OH, demonstrated an IC50 value of less than 0.02 mM, significantly outperforming traditional antifibrinolytics like EACA .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of Ahx derivatives on MCF-7 breast cancer cells. The results indicated that high concentrations of specific derivatives led to substantial cell death, suggesting their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

(2R)-2-acetamido-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYYWZRYIYDQJM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633551 |

Source

|

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58840-79-2 |

Source

|

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.